Pentynoic acid STP ester Pentynoic acid STP ester This water soluble alkyne activated ester reagent is used for the attachment of alkyne group to variois biomolecules such as proteins, and peptides. Amino-DNA, and other amines can be used as well. Since natural proteins do not contain alkynes, but almost always contain amines (lysines), this molecule is an "adaptor" to turn natural amines into alkynes.
Brand Name: Vulcanchem
CAS No.: 1807530-14-8
VCID: VC0539005
InChI: InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1
SMILES: C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+]
Molecular Formula: C11H5F4NaO5S
Molecular Weight: 348.2

Pentynoic acid STP ester

CAS No.: 1807530-14-8

Cat. No.: VC0539005

Molecular Formula: C11H5F4NaO5S

Molecular Weight: 348.2

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pentynoic acid STP ester - 1807530-14-8

Specification

CAS No. 1807530-14-8
Molecular Formula C11H5F4NaO5S
Molecular Weight 348.2
IUPAC Name 4-​Pentynoic acid, 2,​3,​5,​6-​tetrafluoro-​4-​sulfophenyl ester, sodium salt
Standard InChI InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1
Standard InChI Key QVSTTZKAIDTZNG-UHFFFAOYSA-M
SMILES C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Pentynoic acid STP ester (CAS: 1807530-14-8) is formally known as 4-Pentynoic acid, 2,3,5,6-tetrafluoro-4-sulfophenyl ester, sodium salt (1:1). This compound features a sulfotetrafluorophenyl (STP) activated ester group connected to a pentynoic acid backbone containing a terminal alkyne functional group. The molecule's structure provides both reactivity toward amines and compatibility with click chemistry applications .

The key physical and chemical properties of Pentynoic acid STP ester are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₅F₄NaO₅S
Molecular Weight348.20 Da
Physical AppearanceWhite to off-white solid
Canonical SMILESC#CCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F
SolubilityGood water solubility
Purity (Commercial)≥95% (¹H NMR and HPLC-MS)
Mass Spec M+ Shift after Conjugation80.0

Analysis by spectroscopic methods including ¹H NMR and LCMS confirms the structure of high-purity commercial preparations. The tetrafluorophenyl ring with the sulfonate group provides the enhanced water solubility that distinguishes this reagent from similar activated esters .

Mechanism of Action

Pentynoic acid STP ester functions primarily as an acylating agent, targeting nucleophilic amino groups in biomolecules through a substitution reaction. The mechanism proceeds via nucleophilic attack of the primary amine on the activated carbonyl carbon, displacing the STP leaving group and forming a stable amide bond .

The reaction mechanism can be summarized in these key steps:

  • Nucleophilic attack by the primary amine on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Departure of the STP leaving group

  • Formation of a stable amide bond linking the pentynoic acid to the target biomolecule

This process effectively transforms primary amines in proteins (particularly lysine residues and N-terminal amino groups) into alkyne-functionalized sites that can participate in subsequent click chemistry reactions .

Advantages over NHS Esters

Pentynoic acid STP ester belongs to a class of activated esters that offer significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters for certain applications. These differences are particularly important when working with sensitive biomolecules in aqueous environments .

Enhanced Water Solubility

The primary advantage of STP esters over NHS esters is their significantly higher hydrophilicity and water solubility. This property is conferred by the sulfonate group on the tetrafluorophenyl ring. Enhanced solubility permits efficient reactions in purely aqueous solutions without requiring organic co-solvents that might denature proteins or disrupt the tertiary structure of sensitive biomolecules .

Compatibility with Challenging Reaction Conditions

The structure of Pentynoic acid STP ester makes it well-suited for reactions in complex biological buffers where NHS esters might hydrolyze rapidly before reacting with the intended target. This provides greater flexibility in experimental design and improved outcomes in bioconjugation protocols .

ParameterRecommendation
Storage Temperature-20°C
Environmental ConditionsProtect from light, moisture, and air
Stock Solution Storage (-80°C)Up to 6 months
Stock Solution Storage (-20°C)Up to 1 month
Preparation of Stock SolutionsUse appropriate solvent (typically water)
Avoiding DegradationAliquot solutions to avoid repeated freeze-thaw cycles
Shipping ConditionTypically at room temperature; may be shipped with blue ice

For optimal results when preparing stock solutions, heating the vial to 37°C followed by ultrasonic bath treatment can improve solubility. Once prepared, solutions should be divided into single-use aliquots to prevent degradation from repeated thawing and freezing cycles .

SupplierAvailable QuantitiesPrice Range (USD)Lead Time
Lumiprobe10 mg, 25 mg, 50 mg, 100 mg$110-$595In stock to 10 days
Antibodies.com10 mg, 25 mg, 50 mg, 100 mg$165+5-8 business days
KerafastNot specifiedNot specifiedNot specified
AxisPharmCustom synthesis availableNot specifiedNot specified
MedChemExpressNot specifiedNot specifiedNot specified

Most commercial preparations offer purities of 95% or higher, with quality control typically performed via ¹H NMR spectroscopy, HPLC-MS, and functional testing through reaction with model amines .

Comparative Analysis with Related Compounds

Several related compounds share structural similarities or functional purposes with Pentynoic acid STP ester. Understanding these relationships helps contextualize the specific advantages of this particular reagent.

Hexynoic Acid STP Ester

Hexynoic acid STP ester represents a slightly longer carbon chain variant that may offer different reactivity profiles or solubility characteristics. The additional methylene group can affect reaction kinetics and the spatial arrangement of the introduced alkyne function in the final bioconjugate .

DBCO-STP Ester

DBCO-STP ester incorporates a dibenzocyclooctyne group designed specifically for strain-promoted azide-alkyne cycloaddition (copper-free click chemistry). While Pentynoic acid STP ester introduces a terminal alkyne requiring copper catalysis for click reactions, DBCO derivatives enable metal-free click chemistry applications, which can be advantageous for in vivo applications where copper toxicity is a concern .

NHS Ester Equivalents

NHS ester variants of pentynoic acid exist and serve similar purposes but with different solubility profiles. The choice between STP and NHS esters typically depends on the specific reaction conditions, with STP esters being preferred for purely aqueous environments and NHS esters sometimes offering advantages in mixed organic-aqueous systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator